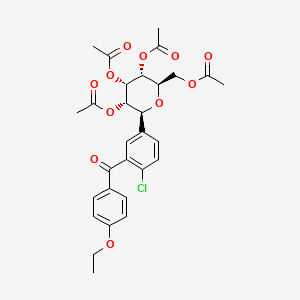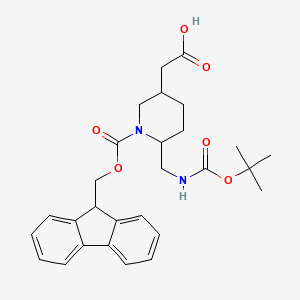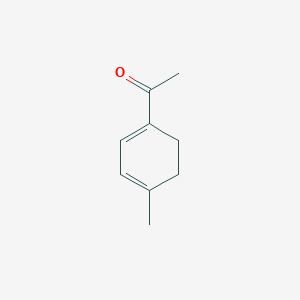
4-Oxobutan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxobutan-2-yl acetate: is an organic compound with the molecular formula C6H10O3. It is also known as 3-acetoxybutanal. This compound is characterized by the presence of an acetate group attached to a butanal backbone. It is a colorless liquid with a fruity odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Oxobutan-2-yl acetate can be synthesized through several methods. One common method involves the esterification of 4-hydroxybutanal with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxobutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxobutanoic acid.
Reduction: Reduction of this compound can yield 4-hydroxybutyl acetate.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-oxobutanoic acid.
Reduction: 4-hydroxybutyl acetate.
Substitution: Various substituted butanal derivatives.
Applications De Recherche Scientifique
Chemistry: 4-Oxobutan-2-yl acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is used as a precursor for the synthesis of biologically active compounds. Its derivatives have been studied for their potential pharmacological properties.
Medicine: Although not directly used as a drug, this compound derivatives are explored for their potential therapeutic applications. They are investigated for their anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its fruity odor makes it a valuable component in the formulation of perfumes and food additives.
Mécanisme D'action
The mechanism of action of 4-oxobutan-2-yl acetate involves its interaction with various molecular targets. In biological systems, it can undergo enzymatic transformations to form active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
3-Hydroxybutanal: Similar structure but with a hydroxyl group instead of an acetate group.
4-Oxobutanoic acid: Oxidized form of 4-oxobutan-2-yl acetate.
4-Hydroxybutyl acetate: Reduced form of this compound.
Uniqueness: this compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
26391-36-6 |
|---|---|
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
4-oxobutan-2-yl acetate |
InChI |
InChI=1S/C6H10O3/c1-5(3-4-7)9-6(2)8/h4-5H,3H2,1-2H3 |
Clé InChI |
PJUIOCJERYHCMA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B13424859.png)

![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)



